N-[(3-Iodophenyl)methyl]cyclobutanamine
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Overview
Description
N-[(3-Iodophenyl)methyl]cyclobutanamine is an organic compound characterized by the presence of an iodophenyl group attached to a cyclobutanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Iodophenyl)methyl]cyclobutanamine typically involves the reaction of 3-iodobenzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Substitution Reactions: The iodophenyl group in this compound can undergo various substitution reactions, particularly nucleophilic substitutions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the amine group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group acts as a leaving group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products:
Substitution Products: Various substituted cyclobutanamines.
Oxidation Products: Cyclobutanone derivatives.
Reduction Products: Cyclobutylamines with reduced iodine content.
Coupling Products: Biaryl compounds.
Scientific Research Applications
N-[(3-Iodophenyl)methyl]cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Iodophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to these targets, while the cyclobutanamine moiety may influence the compound’s overall activity and stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
N-[(4-Iodophenyl)methyl]cyclobutanamine: Similar structure but with the iodine atom in the para position.
N-[(3-Bromophenyl)methyl]cyclobutanamine: Bromine instead of iodine, affecting reactivity and biological activity.
N-[(3-Chlorophenyl)methyl]cyclobutanamine: Chlorine substitution, leading to different chemical properties.
Uniqueness: N-[(3-Iodophenyl)methyl]cyclobutanamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher atomic number can influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications.
Biological Activity
N-[(3-Iodophenyl)methyl]cyclobutanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H14IN and features a cyclobutane ring attached to a 3-iodophenyl group. The presence of iodine in the phenyl moiety may influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound may act as an agonist or antagonist, modulating signaling pathways critical for cellular functions. Its mechanism involves:
- Receptor Binding : The iodine atom can enhance binding affinity to specific receptors, potentially increasing the compound's efficacy in therapeutic applications.
- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, influencing biological processes such as cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with signaling pathways associated with cancer cell proliferation.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Antimicrobial Activity : The compound has shown promise in preliminary assays against various microbial strains, indicating potential applications in infectious disease treatment.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key similarities and differences:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
N-[(3-Bromophenyl)methyl]cyclobutanamine | Bromine instead of iodine | Different reactivity profile |
N-Methylcyclobutanamine | Lacks phenyl substitution | Simpler structure |
1-(3-Iodophenyl)cyclobutane | No amine functional group | Different reactivity |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, providing insights into its therapeutic potential:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation .
- Neuroprotective Effects : Research conducted on neurodegenerative models indicated that this compound could protect neurons from oxidative stress, suggesting a mechanism involving antioxidant properties .
- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibited antimicrobial activity against Gram-positive bacteria, indicating its potential as an antibiotic agent .
Future Directions in Research
Given its promising biological activities, further research is warranted to explore:
- Detailed Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for evaluating therapeutic applications.
- Expanded Biological Assays : Comprehensive testing against a wider array of biological targets will help elucidate the full spectrum of activity.
- Clinical Trials : If preclinical studies continue to yield positive results, advancing to clinical trials will be essential for assessing safety and efficacy in humans.
Properties
IUPAC Name |
N-[(3-iodophenyl)methyl]cyclobutanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-10-4-1-3-9(7-10)8-13-11-5-2-6-11/h1,3-4,7,11,13H,2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQCISNBTFJWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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